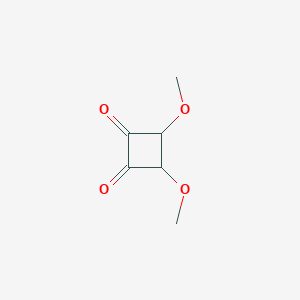

3,4-Dimethoxycyclobutane-1,2-dione

Description

Evolution of Cyclobutane (B1203170) Chemistry Research

The study of cyclobutane and its derivatives has been a compelling area of organic chemistry. mdpi.com Initially synthesized in 1907, cyclobutane itself is a colorless gas with no direct biological or commercial significance. nih.gov However, the inherent ring strain of the four-membered ring makes its derivatives valuable intermediates in chemical synthesis. mdpi.com Over the past few decades, significant advancements have been made in the synthesis and functionalization of cyclobutane rings, including the development of stereoselective [2+2] cycloaddition reactions. mdpi.comnih.gov These methods have enabled the creation of a wide array of enantiomerically enriched cyclobutane-containing molecules. nih.gov The unique puckered structure, longer C-C bond lengths, and increased C-C π-character of the cyclobutane ring offer distinct stereochemical and conformational properties that are of great interest in medicinal chemistry and materials science.

Significance of Cyclobutane-1,2-dione Scaffolds in Organic Synthesis

Cyclobutane-1,2-diones, a class of cyclobutane derivatives, are particularly important scaffolds in organic synthesis. nih.govorgsyn.org Their strained ring system can be strategically manipulated through ring-opening, ring-expansion, and rearrangement reactions to generate more complex molecular architectures. researchgate.net These scaffolds serve as precursors to a variety of compounds, including benzoquinones, naphthoquinones, and other aromatic systems. orgsyn.org The reactivity of the dione (B5365651) functionality allows for a range of transformations, making them versatile starting materials. chemicalbook.com The development of methods for the synthesis of substituted cyclobutane-1,2-diones has further expanded their utility in creating structurally diverse molecules. rsc.org

Overview of Prior Research on Substituted Cyclobutane-1,2-diones

Research into substituted cyclobutane-1,2-diones has revealed their potential in various applications. For instance, aminated derivatives have been investigated as antagonists for chemokine receptors like CXCR1 and CXCR2. nih.govrsc.org The parent compound, cyclobutane-1,2-dione, undergoes a benzilic acid type rearrangement to form 1-hydroxycyclopropanecarboxylate. bac-lac.gc.ca In contrast, substituted cyclobut-3-ene-1,2-diones can react to form 2-oxobut-3-enoates or 2-formylbenzoates depending on the substitution pattern. bac-lac.gc.ca The synthesis of these substituted diones often starts from squaric acid or its derivatives. orgsyn.orgacs.org The development of asymmetric transfer hydrogenation of cyclobutenediones has recently provided a method for producing a range of synthetically and biologically important chiral four-membered carbocycles. vaia.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

3,4-dimethoxycyclobutane-1,2-dione |

InChI |

InChI=1S/C6H8O4/c1-9-5-3(7)4(8)6(5)10-2/h5-6H,1-2H3 |

InChI Key |

QFEKOOUBCPXIQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(=O)C1=O)OC |

Origin of Product |

United States |

The Compound: 3,4 Dimethoxycyclobutane 1,2 Dione

Chemical and Physical Properties

3,4-Dimethoxycyclobutane-1,2-dione is a white to pale yellow solid, typically in powder or granule form. cymitquimica.comorgsyn.org It is known to be very soluble in water. The presence of the methoxy (B1213986) groups influences the compound's electronic properties and reactivity. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₆O₄ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 142.11 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | White to pale yellow powder or granules | cymitquimica.comsigmaaldrich.comorgsyn.org |

| Melting Point | 55-57 °C | sigmaaldrich.comvaia.com |

| CAS Number | 5222-73-1 | sigmaaldrich.com |

| IUPAC Name | 3,4-dimethoxycyclobut-3-ene-1,2-dione | libretexts.org |

| Synonyms | Dimethyl squarate, Squaric acid dimethyl ester | cymitquimica.comorgsyn.org |

Synthesis of this compound

A common and convenient method for the synthesis of this compound (dimethyl squarate) involves the reaction of squaric acid with trimethyl orthoformate in methanol. orgsyn.org This method is considered more suitable for large-scale preparations compared to other reported syntheses, such as the reaction of the disilver salt of squaric acid with methyl iodide or the use of diazomethane, which gives lower yields. orgsyn.org The reaction with trimethyl orthoformate provides an inexpensive route to the desired product. orgsyn.org It is important to control the amount of trimethyl orthoformate used to avoid the formation of 2,3,4,4-tetramethoxy-2-cyclobuten-1-one as a side product. orgsyn.org

Spectroscopic Analysis

The structure of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the symmetry of the molecule, a simple spectrum is expected.

In the ¹H NMR spectrum, a single signal is observed for the six protons of the two equivalent methoxy groups. orgsyn.org

The ¹³C NMR spectrum is also straightforward, showing distinct signals for the different carbon environments in the molecule. Due to the molecule's symmetry, one would expect signals for the carbonyl carbons, the olefinic carbons of the cyclobutene (B1205218) ring, and the methoxy carbons. The two carbonyl carbons are equivalent, as are the two olefinic carbons and the two methoxy carbons, leading to a simplified spectrum. vaia.comchemicalbook.commiamioh.edu

Infrared (IR) spectroscopy is useful for identifying the functional groups present in this compound. The spectrum will prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the dione (B5365651) functionality. Additional characteristic peaks for C=C stretching of the cyclobutene ring and C-O stretching of the methoxy groups would also be expected. cymitquimica.com

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight of approximately 142.11. sigmaaldrich.com Common fragmentation pathways for ketones and ethers would likely be observed. vaia.com This could include the loss of a methoxy group (-OCH₃) or a carbonyl group (-CO).

Chemical Reactions and Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, serving as a precursor for a variety of more complex molecules. chemicalbook.comnih.gov

It is employed as a starting material in the preparation of o-quinodimethanes, benzocyclobutenes, and quinones. chemicalbook.comcymitquimica.comorgsyn.org It also reacts with hydroxylamine (B1172632) derivatives to yield 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones. chemicalbook.com

A significant application of this compound is in the synthesis of chiral squaramides, which can act as highly enantioselective catalysts for reactions such as the Friedel-Crafts reactions of indoles. chemicalbook.comcymitquimica.comvaia.com It has also been used in the synthesis of squarate derivatives of O-SP-core antigens. chemicalbook.comvaia.com Furthermore, it has been a key starting material in the synthesis of novel nucleoside analogues with potential biological activity. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For cyclobutane (B1203170) derivatives, NMR is crucial for confirming the ring structure and the stereochemical relationship of substituents. researchgate.netresearchgate.net

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of 3,4-Dimethoxycyclobutane-1,2-dione. nist.govnih.gov

The ¹H NMR spectrum provides information on the proton environments. In the case of this compound, the spectrum is characterized by the signal corresponding to the methoxy (B1213986) (-OCH₃) protons. The chemical shift of this signal is influenced by the electronic environment of the cyclobutene (B1205218) ring system. chemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, distinct signals are expected for the carbonyl carbons (C=O), the olefinic carbons of the double bond (C=C), and the methoxy carbons (-OCH₃). The chemical shifts for the carbonyl and olefinic carbons are particularly diagnostic for the squarate core structure. nih.gov Two-dimensional (2D-NMR) techniques, such as HSQC and HMBC, would be employed to correlate the proton and carbon signals, definitively assigning each resonance and confirming the connectivity of the methoxy groups to the cyclobutene ring.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.3 | Singlet | -OCH₃ |

| ¹³C | ~185 | - | C=O |

| ¹³C | ~165 | - | C=C |

| ¹³C | ~60 | - | -OCH₃ |

Note: Approximate chemical shifts are based on typical values for similar functional groups and data from spectral databases. Specific values can vary based on solvent and experimental conditions.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. For cyclobutane systems, ssNMR can be particularly valuable. For instance, studies on other cyclobutane-containing molecules, such as fluorine-labeled peptide analogs, have utilized ssNMR to determine structural and orientational parameters within model bilayers. acs.org For this compound, ssNMR could be applied to study its crystalline packing, identify the presence of different polymorphs, and analyze intermolecular interactions in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality. Additionally, characteristic bands for the C=C double bond and the C-O bonds of the enol ether system are readily identifiable. nih.gov

Raman spectroscopy is a complementary technique. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This makes Raman particularly useful for analyzing symmetric vibrations, such as the C=C stretch in the symmetrically substituted ring, which may be weak in the IR spectrum. The minimal interference from water also makes Raman an advantageous technique for analyzing samples in aqueous media. nih.gov

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1780 - 1820 | C=O Stretch | Cyclobutenedione |

| ~1650 - 1700 | C=C Stretch | Alkene |

| ~1350 - 1400 | C-O Stretch | Enol Ether |

| ~2850 - 3000 | C-H Stretch | Methoxy (-OCH₃) |

Source: Spectral data available on PubChem, originating from Bio-Rad Laboratories. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight of a compound, allowing for the confirmation of its elemental formula. The exact mass of this compound has been computed and is a key identifier. nist.govnih.gov

Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecule breaks apart in a predictable manner. For this compound, common fragmentation pathways would likely involve the loss of methoxy radicals (•OCH₃) or neutral carbon monoxide (CO) molecules from the ring, providing evidence for the presence of these structural units.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While a specific crystal structure for this compound is not prominently published, the technique is highly applicable to this class of compounds. Related squarate derivatives, such as squaric acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione), are known to form diffraction-quality crystals. sigmaaldrich.com Furthermore, structural analyses of analogous 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives have been performed, confirming the utility of this method for elucidating the geometry of the cyclobutene core. nih.gov

A gas-phase electron-diffraction study on the related isomer, 1,2-dimethoxycyclobutene-3,4-dione, has provided detailed structural parameters, revealing bond lengths such as C=C at 1.381 Å, C-C at ~1.5 Å, and C=O at 1.203 Å, confirming the puckered nature of the cyclobutane ring system. researchgate.net Such data provides a close approximation of the expected geometry for the 3,4-dimethoxy isomer.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are essential for assigning the absolute configuration of stereoisomers.

The this compound molecule itself is achiral due to the presence of a plane of symmetry; therefore, it does not exhibit a CD or ORD spectrum. However, its significance in stereochemistry lies in its use as a versatile starting material for the synthesis of complex chiral molecules. It is a key precursor in the synthesis of chiral squaramides, which have gained attention as highly effective enantioselective catalysts for various organic reactions. sigmaaldrich.comfishersci.no The stereochemical integrity and absolute configuration of these resulting chiral squaramide products are subsequently confirmed using chiroptical spectroscopy.

Reactivity and Reaction Mechanisms of 3,4 Dimethoxycyclobutane 1,2 Dione

Nucleophilic Addition Reactions to the Cyclobutane-1,2-dione Core

The cyclobutane-1,2-dione core of 3,4-dimethoxycyclobutane-1,2-dione is susceptible to nucleophilic attack. The presence of the electron-donating methoxy (B1213986) groups influences the reactivity of the carbonyl carbons. ontosight.ai The addition of a nucleophile, such as the hydroxide (B78521) ion, to a 1,2-dicarbonyl compound typically results in the formation of a tetrahedral intermediate. beilstein-journals.org This intermediate can then undergo further reactions.

In the case of cyclobutane-1,2-diones, these subsequent reactions can include a benzilic acid-type rearrangement, leading to ring contraction. beilstein-journals.org For instance, the reaction of cyclobutane-1,2-dione with a base has been shown to yield 1-hydroxycyclopropanecarboxylate. beilstein-journals.org While specific studies on the nucleophilic addition to this compound were not found in the provided search results, the general reactivity pattern of cyclobutane-1,2-diones suggests that it would readily undergo such additions. ontosight.aibeilstein-journals.org The specific outcomes would likely be influenced by the electronic and steric effects of the methoxy substituents. ontosight.ai

Electrophilic Substitution Pathways

Information specifically detailing electrophilic substitution pathways for this compound was not prominently available in the search results. Electrophilic aromatic substitution is a well-established reaction mechanism where an electrophile attacks an electron-rich aromatic ring. libretexts.org However, this compound is not an aromatic compound in the traditional sense, although it possesses a conjugated system. The electron-donating nature of the methoxy groups could potentially activate the ring towards certain electrophilic attacks, but the strain of the four-membered ring and the presence of the carbonyl groups would also significantly influence its reactivity. ontosight.aifiveable.me

Ring-Opening and Rearrangement Reactions

This compound can undergo various ring-opening and rearrangement reactions, often induced by thermal or photochemical means. ontosight.ai These reactions are driven by the relief of ring strain inherent in the cyclobutane (B1203170) ring. fiveable.me

Thermolysis of cyclobutenones can lead to several rearrangement pathways. soton.ac.uk For vinylcyclobutenones, the nature of the substituent dictates the reaction course, potentially yielding cyclopentenones or cyclohexadienones. soton.ac.uk While specific details on the thermal rearrangement of this compound are not extensively covered in the provided results, the general principles of cyclobutenone chemistry suggest that heating could induce ring-opening to form a bisketene intermediate. researchgate.net This highly reactive species could then undergo subsequent reactions.

Photochemical reactions are a known transformation pathway for cyclobutenediones. ontosight.ai The conjugated dione (B5365651) system in this compound can absorb light, leading to an excited state with altered reactivity. libretexts.org Photolysis of cyclobutene-1,2-dione has been shown to produce a bisketene intermediate. researchgate.net It is plausible that this compound would undergo a similar photochemical ring-opening.

Cycloaddition Reactions and Their Regioselectivity

This compound can participate in cycloaddition reactions, a valuable class of reactions for forming cyclic compounds. ontosight.ailibretexts.org The regioselectivity of these reactions, which is the preference for the formation of one constitutional isomer over another, is a critical aspect. masterorganicchemistry.com

In Diels-Alder reactions, a type of [4+2] cycloaddition, the dienophile (the 2π component) is typically substituted with electron-withdrawing groups, while the diene (the 4π component) has electron-donating groups. libretexts.org However, this can be reversed. The regioselectivity in the reactions of unsymmetrical arynes has been explained by the aryne distortion model, where substituents influence the geometry and reactivity of the aryne. nih.gov While this compound is not an aryne, the principle of substituent effects on regioselectivity is broadly applicable. The methoxy groups would be expected to influence the regiochemical outcome of its cycloaddition reactions. ontosight.ai

The table below summarizes the regioselectivity observed in the Diels-Alder reaction between different substituted dienes and dienophiles.

| Diene Substituent | Dienophile Substituent | Major Product |

| Electron-donating (1-substituted) | Electron-withdrawing | "ortho" (1,2-disubstituted) |

| Electron-donating (2-substituted) | Electron-withdrawing | "para" (1,4-disubstituted) |

This table illustrates general trends in Diels-Alder regioselectivity and is not specific to this compound. masterorganicchemistry.com

Mechanistic Investigations through Kinetic Isotope Effects and Intermediate Trapping

The mechanisms of chemical reactions can be elucidated using various techniques, including kinetic isotope effects (KIEs) and intermediate trapping. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. libretexts.org This effect is particularly useful for determining the rate-limiting step of a reaction. libretexts.orgnih.gov For example, a significant primary deuterium (B1214612) KIE (where hydrogen is replaced by deuterium) is evidence that a C-H bond is broken in the rate-limiting step. nih.gov

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization and hyperconjugation during the reaction. princeton.edu

Intermediate trapping involves adding a reagent that will react with a suspected intermediate, thus providing evidence for its existence. The trapping of a bisketene intermediate in the photolysis of cyclobutene-1,2-dione is an example of this technique. researchgate.net While specific KIE or intermediate trapping studies on this compound were not found, these methods would be invaluable for understanding its reaction mechanisms in detail.

Computational and Theoretical Studies of 3,4 Dimethoxycyclobutane 1,2 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3,4-dimethoxycyclobutane-1,2-dione. These computational techniques model the behavior of electrons within the molecule to predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has been a important method for investigating compounds related to this compound. For instance, in a study of the base-catalyzed reactions of cyclobutane-1,2-dione, the M06-2X functional was employed to explore potential reaction pathways. beilstein-journals.org DFT methods are also utilized to calculate the differences in parameters between various conformations of related molecules, which can then be applied to the analysis of experimental data.

In a study on 1,2-dimethoxycyclobutene-3,4-dione, DFT calculations at the B3LYP/cc-pVTZ level were used to determine the differences in bond lengths and angles between its conformers. researchgate.net This approach is valuable as many parameters for different forms of a molecule can be very similar and difficult to distinguish experimentally. researchgate.net

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are crucial for accurate geometry optimization. In the study of cyclobutane-1,2-dione's reaction with hydroxide (B78521), various ab initio methods such as MP2, SCS-MP2, CCSD(T), and CEPA/1 were utilized to scrutinize the reaction paths. beilstein-journals.org

For the related compound 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, ab initio calculations at the MP2/6–31G* level revealed that the molecule's geometry in the crystal form exhibits a greater degree of planarity compared to its minimum-energy configuration as an isolated molecule. researchgate.net A gas-phase electron-diffraction investigation of 1,2-dimethoxycyclobutene-3,4-dione was augmented by quantum mechanical calculations to refine the understanding of its molecular structure and conformations. researchgate.net

Molecular Dynamics Simulations of Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scienceopen.com While specific MD simulations for this compound are not extensively documented in the literature, the principles of this technique are highly relevant for understanding its conformational space.

MD simulations can provide insights into the flexibility of molecular structures and the collective motion of their atoms, which influence their physicochemical properties. scienceopen.com For this compound, a gas-phase electron-diffraction study revealed the existence of two main conformers: a trans form with C2v symmetry and a cis form with Cs symmetry, with a molar ratio of approximately 68:32. researchgate.net MD simulations could be employed to explore the energy landscape connecting these conformers and identify other potential, less stable conformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. While experimental spectra for this compound are available nih.govchemicalbook.com, computational predictions can aid in the assignment of spectral features to specific molecular vibrations or chemical environments.

For the analogous compound 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, a combined study utilized ab initio calculations to estimate IR frequencies, which were then compared with experimental FTIR spectra. researchgate.net Similar computational approaches could be applied to this compound to predict its vibrational frequencies. These predictions can help in understanding the influence of the methoxy (B1213986) groups on the vibrational modes of the cyclobutane (B1203170) ring and the dione (B5365651) functional group.

Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by mapping out reaction pathways and identifying the geometries of transition states. A detailed computational study on the base-catalyzed reaction of cyclobutane-1,2-dione explored three potential reaction pathways: a benzilic acid-type rearrangement, and two different ring-opening pathways. beilstein-journals.org

The calculations, using both ab initio and DFT methods, determined the Gibbs free energies of activation for each path. beilstein-journals.org The results indicated that the benzilic acid rearrangement to form 1-hydroxycyclopropanecarboxylate is the most feasible pathway due to its significantly lower activation energy. beilstein-journals.org This type of computational investigation could be applied to this compound to predict its reactivity under various conditions and to understand how the electronic effects of the methoxy groups influence the reaction mechanisms.

Charge Distribution and Bonding Analysis

Understanding the charge distribution and bonding within this compound is essential for explaining its reactivity and physical properties. The methoxy groups (-OCH3) are known to influence the electronic properties of the molecule. ontosight.ai

A gas-phase electron-diffraction study of 1,2-dimethoxycyclobutene-3,4-dione, combined with quantum mechanical calculations, provided precise measurements of bond lengths and angles. researchgate.net These geometric parameters offer insights into the bonding within the molecule. For example, the C1=C2 double bond length was determined to be 1.381 Å, while the C-C single bonds in the ring were found to be longer, at approximately 1.494 Å and 1.544 Å. researchgate.net The C-O bond length was measured at about 1.318 Å. researchgate.net These values are in good agreement with predictions based on the effects of conjugation and hybridization. researchgate.net

Table of Compound Names

| Compound Name |

| This compound |

| Cyclobutane-1,2-dione |

| 1,2-Dimethoxycyclobutene-3,4-dione |

| 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione |

| 1-hydroxycyclopropanecarboxylate |

| Squaric acid |

| Dimethyl squarate |

Interactive Data Table: Geometric Parameters of 1,2-Dimethoxycyclobutene-3,4-dione Conformers researchgate.net

| Parameter | Trans Conformer | Cis Conformer |

| Bond Distances (Å) | ||

| C1=C2 | 1.381 | 1.381 |

| C1-C4 | 1.493 | 1.495 |

| C3-C4 | 1.543 | 1.545 |

| C=O | 1.203 | 1.200 |

| C1-O | 1.316 | 1.320 |

| O-CH3 | 1.444 | 1.443 |

| Bond Angles (deg) | ||

| C=C-C3 | 93.1 | 93.1 |

| C3-C4=O | 136.7 | 136.9 |

| C=C-O | 131.0 | 137.5 and 131.8 |

| C-O-C | 117.2 | 118.2 and 116.9 |

Applications of 3,4 Dimethoxycyclobutane 1,2 Dione in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The distinct chemical properties of 3,4-dimethoxycyclobutane-1,2-dione allow it to serve as a fundamental building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the facile displacement of its methoxy (B1213986) groups by various nucleophiles and the susceptibility of its cyclobutene (B1205218) ring to undergo ring-opening or rearrangement reactions.

Key applications as a building block include:

Chiral Squaramides: It is a primary precursor for the synthesis of chiral squaramides. sigmaaldrich.comsigmaaldrich.comfishersci.no These molecules are highly effective hydrogen-bond-donating catalysts used in a variety of enantioselective transformations, most notably Friedel-Crafts reactions. sigmaaldrich.comsigmaaldrich.comthermofisher.com

Bioactive Molecules and Natural Products: The compound is employed as a starting material in the synthesis of squarate derivatives of O-SP-core antigens, including the methyl squarate derivative of the Ogawa O-SP-core antigen. sigmaaldrich.comsigmaaldrich.com

Aromatic and Quinone Systems: It serves as a precursor in the preparation of o-quinodimethanes, benzocyclobutenes, and various quinone derivatives. sigmaaldrich.comsigmaaldrich.comfishersci.no These structures are important intermediates and scaffolds in organic synthesis.

| Molecule Class | Synthetic Application/Significance | References |

| Chiral Squaramides | Enantioselective catalysts for reactions like Friedel-Crafts. | sigmaaldrich.comsigmaaldrich.comfishersci.nothermofisher.com |

| O-SP-core Antigens | Synthesis of derivatives for immunological studies. | sigmaaldrich.comsigmaaldrich.com |

| o-Quinodimethanes | Intermediates for constructing polycyclic aromatic systems. | sigmaaldrich.comsigmaaldrich.comfishersci.no |

| Benzocyclobutenes | Precursors for various strained and aromatic compounds. | sigmaaldrich.comsigmaaldrich.comfishersci.no |

| Quinones | Synthesis of redox-active organic molecules. | sigmaaldrich.comsigmaaldrich.com |

Precursor for Novel Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting point for the synthesis of diverse heterocyclic systems. The sequential or simultaneous reaction of the dione (B5365651) with dinucleophiles can lead to the formation of various ring structures. For instance, its reaction with hydroxylamine (B1172632) derivatives yields 3-(hydroxyamino)-4-methoxy-3-cyclobutene-1,2-diones. sigmaaldrich.comsigmaaldrich.com Furthermore, its derivatives, such as 3,4-diaminocyclobut-3-ene-1,2-diones, represent a novel class of heterocyclic compounds with potent biological activity. nih.gov The synthesis of these diamino derivatives involves the displacement of the alkoxy groups of a squarate ester, demonstrating the compound's role as a scaffold for creating new heterocyclic structures. nih.gov

Utilization in Cascade and Multicomponent Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring in a single pot. wikipedia.org this compound is well-suited for such processes due to its multiple reactive sites.

A prime example is its use in the synthesis of chiral squaramides, which then act as catalysts. The formation of the squaramide itself can be part of a one-pot sequence, which is then used to catalyze a multicomponent reaction like the Friedel-Crafts alkylation of indoles. sigmaaldrich.comsigmaaldrich.com In this context, the initial reaction of this compound with a chiral amine and a second amine constitutes a multicomponent reaction to form the squaramide catalyst, which then facilitates a subsequent complex transformation.

| Reaction Type | Role of this compound | Resulting Products/Catalysts | References |

| Multicomponent Reaction | Core scaffold | Chiral Squaramides | sigmaaldrich.comsigmaaldrich.com |

| Cascade Reaction | Precursor to catalyst | Catalysts for enantioselective Friedel-Crafts reactions | sigmaaldrich.comsigmaaldrich.com |

Design and Synthesis of Derivatives for Specific Synthetic Goals

The structure of this compound can be systematically modified to produce derivatives tailored for specific applications. A significant area of research has been the synthesis of 3,4-diaminocyclobut-3-ene-1,2-diones, which have been identified as potent and selective antagonists for the CXCR2 chemokine receptor. nih.gov The synthetic strategy involves the sequential substitution of the methoxy groups with different amine nucleophiles, allowing for the creation of a library of compounds with varied substituents to optimize biological activity and pharmacokinetic properties. nih.govresearchgate.net This targeted derivatization showcases the compound's utility as a flexible scaffold for medicinal chemistry and drug design. nih.gov Similarly, derivatives are synthesized for use as O-SP-core antigens, indicating its role in creating specific biomolecular probes. sigmaaldrich.comsigmaaldrich.com

Development of New Synthetic Methodologies Facilitated by the Compound

The unique properties of this compound have enabled the development of new synthetic methods. The most prominent example is in the field of asymmetric organocatalysis. Chiral squaramides, derived directly from dimethyl squarate, have emerged as a powerful class of hydrogen-bond-donating catalysts. sigmaaldrich.comfishersci.nothermofisher.com These catalysts have proven highly effective in promoting a wide range of enantioselective reactions, including Friedel-Crafts reactions, Michael additions, and cycloadditions. sigmaaldrich.comsigmaaldrich.com The development of squaramide catalysis has provided synthetic chemists with a valuable tool for the stereocontrolled synthesis of chiral molecules, a contribution made possible by the accessibility and reactivity of this compound. sigmaaldrich.comfishersci.no

Future Research Directions and Emerging Paradigms

Exploration of Novel Reactivity Modalities

While the reactions of 3,4-dimethoxycyclobutane-1,2-dione with nucleophiles are well-established, future research is poised to uncover new and more complex reactivity patterns. mdpi.comnih.govontosight.ai The exploration of cascade reactions, where a single starting material undergoes a series of intramolecular transformations, represents a significant area of interest. rsc.org20.210.105nih.govbuchler-gmbh.com For instance, the compound can serve as a precursor to densely functionalized phenols through a [2+2+1+1] cycloaddition, showcasing its potential in constructing complex molecular architectures in a single step. acs.org

Photochemical reactions of derivatives of this compound, such as squaraine dyes, are another promising frontier. researchgate.netpsu.edutandfonline.com Direct laser excitation of these dyes can lead to the formation of excited triplet states and radical ions through a biphotonic photoionization mechanism. researchgate.net This opens up possibilities for their use as near-infrared photocatalysts capable of promoting both oxidation and reduction reactions for various organic transformations. rsc.org Furthermore, the potential for [4+2] cycloaddition reactions involving squaraine derivatives is being investigated, which could lead to novel heterocyclic systems. rsc.org The inherent strain and electronic nature of the cyclobutene (B1205218) ring also suggest that it could participate in various pericyclic reactions, a possibility that remains largely unexplored. youtube.comyoutube.com

Integration into Catalytic Cycles

A significant and expanding area of research involves the integration of moieties derived from this compound into catalytic cycles. The synthesis of chiral squaramides from dimethyl squarate has yielded highly effective and enantioselective organocatalysts. sigmaaldrich.comwikipedia.orgacs.orgresearchgate.net These squaramide catalysts operate through hydrogen-bonding interactions, activating substrates and controlling stereochemistry in a variety of organic transformations. wikipedia.orgrsc.org

The general mechanism of bifunctional squaramide catalysis involves the dual activation of both the nucleophile and the electrophile through hydrogen bonds. rsc.org The squaramide moiety, with its two NH groups, acts as a double hydrogen-bond donor, while a tertiary amine incorporated into the catalyst structure acts as a Brønsted base to deprotonate the nucleophile. wikipedia.orgrsc.orgmdpi.com This cooperative activation has been successfully applied to a range of reactions, including Michael additions, Aldol reactions, and Friedel-Crafts alkylations. acs.orgresearchgate.netrsc.org

Future work in this area is directed towards developing novel squaramide-based catalysts with enhanced activity and selectivity. This includes the synthesis of crown ether-squaramide hybrids for phase-transfer catalysis and the development of polymeric squaramide catalysts for easier separation and recycling. wikipedia.orgnih.gov The modular nature of squaramide synthesis allows for fine-tuning of the catalyst structure to suit specific reactions, paving the way for the discovery of new catalytic applications.

Advanced Materials Science Applications

The unique photophysical properties of squaraine dyes, which are readily synthesized from this compound, make them prime candidates for advanced materials science applications. mdpi.comnih.govmdpi.com These dyes exhibit strong and narrow absorption bands in the near-infrared (NIR) region, high fluorescence quantum yields, and excellent thermal and photochemical stability. nih.govmdpi.com

One of the most promising applications is in the development of organic photovoltaics (OPVs). nih.gov The high absorption coefficients and tunable electronic properties of squaraines make them effective donor materials in bulk heterojunction solar cells. nih.gov Research is focused on synthesizing new squaraine derivatives with optimized molecular packing and energy levels to enhance charge transfer and device efficiency. nih.gov

Squaraine-based materials are also being explored for their potential as optical sensors. mdpi.comrsc.orgresearchgate.net Their fluorescence can be modulated by the presence of specific analytes, such as metal ions, leading to the development of highly sensitive and selective chemosensors. rsc.orgrsc.org Furthermore, the ability to form polysquaraines, polymers incorporating the squaraine moiety into the backbone, opens up possibilities for creating novel conductive polymers and materials for nonlinear optics. mdpi.com The biocompatibility of some squaraine derivatives has also led to their investigation in biomedical applications, including photodynamic therapy and bioimaging. tandfonline.comnih.gov

| Application Area | Key Properties of Squaraine Derivatives | Example Research Focus |

| Organic Photovoltaics | High absorption in NIR, tunable energy levels, thermal stability. | Synthesis of new squaraine donors for improved device efficiency. nih.gov |

| Optical Sensors | Strong fluorescence, sensitivity to analytes. | Development of chemosensors for metal ion detection. rsc.orgrsc.org |

| Biomedical Imaging | NIR fluorescence, biocompatibility. | Use as fluorescent probes for in vivo imaging. nih.gov |

| Photodynamic Therapy | Efficient intersystem crossing, NIR absorption. | Design of squaraine-based photosensitizers for cancer treatment. tandfonline.com |

| Nonlinear Optics | Large two-photon absorption cross-sections. | Investigation of squaraine superchromophores. researchgate.net |

Development of High-Throughput Synthetic Approaches

To fully realize the potential of this compound and its derivatives, the development of high-throughput synthetic methods is crucial. Traditional multi-step syntheses can be time-consuming and resource-intensive. Consequently, researchers are exploring more efficient and automated approaches.

One emerging strategy is the use of one-pot protocols for the synthesis of squaramides, which can be more efficient than traditional two-step methods. unizar.es Flow chemistry is another promising avenue, offering precise control over reaction parameters, improved safety, and the potential for automated, continuous production of squarate derivatives. The development of such continuous processes would be a significant step towards the large-scale synthesis of these valuable compounds.

Furthermore, the creation of libraries of squaramide derivatives for screening in catalytic and biological applications would be greatly accelerated by automated synthesis platforms. These platforms can perform repetitive synthesis and purification steps, enabling the rapid generation of a diverse range of compounds for testing. The insights gained from screening these libraries can then guide the rational design of new catalysts and materials with improved properties.

Synergistic Computational-Experimental Research Designs

The combination of computational and experimental approaches is becoming increasingly vital in understanding and predicting the properties and reactivity of molecules derived from this compound. Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the electronic structure, reaction mechanisms, and photophysical properties of squaraines and squaramides. unizar.esnjit.edunih.govbeilstein-journals.org

For instance, computational studies have been used to elucidate the mechanism of squaramide-catalyzed reactions, providing insights into the nature of the catalyst-substrate interactions that govern stereoselectivity. rsc.orgunizar.es In the realm of materials science, DFT calculations can predict the absorption and emission spectra of new squaraine dyes, guiding the synthesis of materials with desired optical properties. nih.govrsc.org This predictive power can significantly reduce the time and effort required for the experimental discovery of new functional molecules.

The synergy between theory and experiment is particularly evident in studies of the photophysics of squaraine dyes. njit.edunih.gov Experimental techniques like transient absorption spectroscopy provide data on excited-state dynamics, which can be rationalized and further explored through computational modeling. njit.edu This integrated approach allows for a deeper understanding of the fundamental processes that govern the performance of these molecules in various applications, from solar cells to biological imaging. Future research will undoubtedly rely heavily on this synergistic relationship to design the next generation of materials and catalysts based on the versatile this compound scaffold.

| Research Area | Computational Method | Experimental Technique | Combined Insight |

| Catalysis | DFT, Transition State Search | NMR, in-situ IR spectroscopy | Elucidation of reaction mechanisms and origins of stereoselectivity. rsc.orgunizar.es |

| Materials Science | TD-DFT | UV-Vis and Fluorescence Spectroscopy | Prediction and validation of optical properties of new dyes. nih.govrsc.org |

| Photophysics | DFT, Ab Initio Calculations | Transient Absorption Spectroscopy | Understanding excited-state dynamics and deactivation pathways. researchgate.netnjit.edu |

Q & A

Q. What are the common synthetic routes for 3,4-Dimethoxycyclobutane-1,2-dione?

The compound is typically synthesized via the reaction of squaric acid with methanol in the presence of thionyl chloride (SOCl₂) under reflux conditions. This method yields dimethyl squarate (this compound) through esterification and dehydration. Industrial-scale production often employs continuous flow reactors and advanced purification techniques to optimize yield and purity .

Q. How is this compound characterized after synthesis?

Key characterization methods include:

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) and methoxy (C-O) stretching vibrations.

- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals methoxy proton signals (~δ 3.8–4.0 ppm), while ¹³C NMR confirms carbonyl carbons (~δ 185–190 ppm).

- Mass Spectrometry (MS): Molecular ion peak at m/z 142.11 (C₆H₆O₄) .

Q. What are the primary chemical reactions involving this compound?

- Substitution: Methoxy groups react with nucleophiles (e.g., amines, thiols) under mild conditions to form derivatives like squaramides.

- Oxidation: Forms quinones using oxidizing agents (e.g., KMnO₄).

- Reduction: Produces hydroxy derivatives via NaBH₄ or LiAlH₄ .

Advanced Research Questions

Q. How do substituents (methoxy vs. ethoxy/butoxy) influence reactivity in nucleophilic substitution?

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

The planar cyclobutene ring and electron-withdrawing carbonyl groups create a rigid, chiral environment when functionalized with amines. This structure facilitates enantioselective interactions in squaramide catalysts, as demonstrated in Michael additions and organocatalytic processes. Computational studies (DFT) support the role of hydrogen bonding in transition-state stabilization .

Q. How can reaction conditions be optimized for monosubstitution vs. disubstitution?

- Monosubstitution: Use stoichiometric control (1:1 molar ratio of amine to substrate) and ethanol as a solvent at room temperature. Example: Reaction with n-butylamine yields 3-(butylamino)-4-ethoxycyclobutene-dione in 86.6% yield .

- Disubstitution: Employ excess nucleophile (2:1 ratio) and elevated temperatures (50–60°C) in aprotic solvents (e.g., DMF) .

Q. What analytical methods are critical for monitoring substitution reactions?

Q. How does solvent polarity affect the reaction kinetics of nucleophilic substitutions?

Polar protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, accelerating reactions. Non-polar solvents (e.g., hexane) slow kinetics but improve selectivity for monosubstitution by reducing nucleophile mobility .

Methodological Considerations

Q. What precautions are necessary for handling this compound?

Q. How is this compound applied in medicinal chemistry for drug candidate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.